N-Methyl-1-(4-(oxetan-3-yl)phenyl)methanamine
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Overview
Description
N-Methyl-1-(4-(oxetan-3-yl)phenyl)methanamine is an organic compound that features a unique structure combining an oxetane ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-(oxetan-3-yl)phenyl)methanamine typically involves the formation of the oxetane ring followed by the introduction of the phenyl group and subsequent methylation. One common method includes the cyclization of appropriate precursors to form the oxetane ring, followed by functionalization to introduce the phenyl group. The final step involves methylation of the amine group under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(4-(oxetan-3-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the oxetane ring or the phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution reactions can introduce various functional groups to the phenyl ring .
Scientific Research Applications
N-Methyl-1-(4-(oxetan-3-yl)phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-Methyl-1-(4-(oxetan-3-yl)phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity. The phenyl group contributes to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(4-(oxetan-3-yl)phenyl)methanamine: Unique due to the presence of both an oxetane ring and a phenyl group.
N-Methyl-1-(4-(tetrahydrofuran-3-yl)phenyl)methanamine: Similar structure but with a tetrahydrofuran ring instead of an oxetane ring.
N-Methyl-1-(4-(pyrrolidin-3-yl)phenyl)methanamine: Contains a pyrrolidine ring instead of an oxetane ring.
Uniqueness
This compound is unique due to the presence of the oxetane ring, which imparts distinct physicochemical properties and reactivity compared to similar compounds with different ring structures .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-methyl-1-[4-(oxetan-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H15NO/c1-12-6-9-2-4-10(5-3-9)11-7-13-8-11/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
BCPPJKNKFWXMSG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2COC2 |
Origin of Product |
United States |
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